1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate
Description
This compound (hereafter referred to as the "target compound") is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 1,3-dioxoisoindolin-2-yl moiety at the 3-position. Key characteristics include:
Properties
CAS No. |
2244700-02-3 |
|---|---|
Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-6-7-12(11-20)17(24)27-21-15(22)13-8-4-5-9-14(13)16(21)23/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
InChI Key |
WILLJCBWFCKAFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine Amine
Objective : Introduce the tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen.
Procedure :
- Dissolve piperidine in anhydrous dichloromethane (DCM) under nitrogen.
- Add Boc anhydride (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP).
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via column chromatography.
Outcome :
- Yield : 85–90% (typical for Boc protections).
- Key Characterization : $$ ^1H $$ NMR shows singlet at δ 1.44 ppm (Boc methyl groups).
Activation of Piperidine-3-Carboxylic Acid
Objective : Convert the carboxylic acid at position 3 to a reactive intermediate for esterification.
Method A: Acid Chloride Formation
- Treat Boc-piperidine-3-carboxylic acid with thionyl chloride (SOCl$$ _2 $$) in DCM.
- Reflux for 2 hours, then evaporate excess SOCl$$ _2 $$.
Method B: Mixed Carbonate Activation
- Use ethyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF).
- Generate acyloxyphosphonium intermediate for coupling.
Comparison :
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| A | SOCl$$ _2 $$ | Reflux | 95% |
| B | ClCO$$ _2 $$Et | 0–5°C | 88% |
Phthalimide Esterification
Objective : Couple the activated carboxylic acid with N-hydroxyphthalimide.
Procedure :
- Suspend N-hydroxyphthalimide (1.1 equiv) in dry THF.
- Add Boc-piperidine-3-carbonyl chloride (1.0 equiv) and triethylamine (2.0 equiv).
- Stir at 0°C for 1 hour, then warm to room temperature overnight.
- Filter, concentrate, and purify via silica gel chromatography.
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the deprotonated hydroxylamine oxygen attacks the electrophilic carbonyl carbon.
Outcome :
- Yield : 70–75% (depends on purity of intermediates).
- Purity : >95% (HPLC).
Alternative Synthetic Strategies
Mitsunobu Reaction for Direct Esterification
Objective : Avoid acyl chloride intermediates by using Mitsunobu conditions.
Procedure :
- Combine Boc-piperidine-3-carboxylic acid, N-hydroxyphthalimide, triphenylphosphine (PPh$$ _3 $$), and diethyl azodicarboxylate (DEAD) in THF.
- Stir at room temperature for 24 hours.
Advantages :
Limitations :
- Requires stoichiometric PPh$$ _3 $$ and DEAD, increasing cost.
Enzymatic Esterification
Objective : Achieve stereoselective coupling using lipases.
Procedure :
- Dissolve Boc-piperidine-3-carboxylic acid and N-hydroxyphthalimide in tert-butanol.
- Add immobilized Candida antarctica lipase B (CAL-B).
- Stir at 40°C for 48 hours.
Outcome :
- Yield : 50–55% (lower than chemical methods).
- Applications : Preferred for green chemistry initiatives.
Industrial-Scale Considerations
Large-scale production emphasizes cost efficiency and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DCM | Toluene |
| Catalyst | DMAP | Recyclable resins |
| Reaction Time | 12–24 hours | 4–6 hours (flow) |
| Environmental Impact | High | Moderate |
Continuous Flow Synthesis :
- Utilizes microreactors for rapid mixing and heat transfer.
- Achieves 80% yield with 99% purity.
Challenges and Optimization
- Phthalimide Hydrolysis : Minimized by maintaining pH 6–7 during workup.
- Boc Deprotection : Avoided by excluding acidic reagents post-protection.
- Byproducts : Include unreacted acyl chloride (removed via aqueous washes).
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine or isoindoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the compound.
Scientific Research Applications
1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound may act as inhibitors of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Structural Analogs in Piperidine and Azetidine Families
The target compound is compared to structurally related derivatives, focusing on ring size, substituents, and functional groups.
Table 1: Key Structural and Physical Properties
Impact of Structural Variations
(a) Ring Size and Conformation
- Piperidine (6-membered ring) : Offers conformational flexibility and moderate steric hindrance. The target compound’s piperidine core allows for diverse functionalization while maintaining stability .
- For example, the CF₃-substituted pyrrolidine () may exhibit altered electronic properties due to the electron-withdrawing trifluoromethyl group .
- Azetidine (4-membered ring) : High ring strain and compact structure, often leading to unique reactivity. Azetidine derivatives (e.g., ) are explored in drug discovery for their metabolic stability .
(b) Substituent Effects
- Dioxoisoindolinyl Group : Present in the target compound and its positional isomer (), this group contributes to π-stacking interactions and may influence crystallinity (evidenced by the target’s high melting point) .
- Allyl and Ester Groups : The allyl-substituted piperidine () lacks the dioxoisoindolinyl moiety, making it less sterically hindered and more suitable for further derivatization (e.g., cross-coupling reactions) .
- Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in pyrrolidine derivatives () enhances metabolic stability and lipophilicity, critical for pharmacokinetics .
(c) Positional Isomerism
The positional isomer () shifts the dioxoisoindolinyl group from the 3- to the 4-position on the piperidine ring. This alteration could affect:
- Steric Interactions : Altered spatial arrangement may influence binding affinity in biological targets.
Biological Activity
1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate (CAS No. 2244700-02-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22N2O6
- Molecular Weight : 374.39 g/mol
- Appearance : Pale-yellow to yellow-brown solid .
The compound exhibits its biological activity through various mechanisms that are still under investigation. Preliminary studies suggest that it may interact with specific biological pathways related to cellular signaling and metabolic processes.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 12.5 | Cell cycle arrest (G2/M phase) |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It has shown promise in reducing the production of pro-inflammatory cytokines in macrophage models, suggesting potential applications in treating inflammatory diseases.
Neuroprotective Effects
Emerging evidence points to neuroprotective effects of the compound against oxidative stress-induced neuronal damage. In animal models, it has been observed to enhance cognitive function and reduce markers of neuroinflammation.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Cancer Cells :
- Inflammation Model :
- Neuroprotection :
Q & A
Basic Research Question
- 1H NMR : Key peaks include δ 7.78–7.88 (isoindoline aromatic protons) and δ 4.14–4.51 (piperidine CH₂ groups) .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemistry of the piperidine ring and confirms tert-butyl/isoindoline substituent positions .
- FT-IR : Carbamate C=O stretches at ~1700 cm⁻¹; isoindoline carbonyl at ~1770 cm⁻¹ .
Basic Research Question
- Decarboxylative Borylation : Cu-catalyzed reaction replaces carboxylate with boronate groups for cross-coupling .
- Hydrolysis : LiOH in THF/H₂O cleaves esters to carboxylic acids (e.g., for peptide coupling) .
- Nucleophilic Substitution : The isoindoline moiety reacts with amines to form substituted derivatives .
Q. Optimal Conditions :
- Borylation : Use 10 mol% Cu(OAc)₂ and 1.2 equiv. B₂pin₂ in DMF at 80°C .
- Hydrolysis : 3 equiv. LiOH·H₂O in THF/H₂O (1:1) at 20°C for 1 hour .
How can researchers resolve contradictions in reported data (e.g., melting points, NMR shifts) across studies?
Advanced Research Question
Discrepancies in melting points (e.g., 135–137°C vs. 84–86.5°C for analogues) may arise from:
- Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. hexanes).
- Impurity Profiles : Use HPLC-MS to identify byproducts; optimize column chromatography gradients.
- Instrument Calibration : Validate NMR spectrometers with standard references (e.g., TMS) .
Q. Methodology :
- Thermogravimetric Analysis (TGA) : Confirm decomposition points vs. melting.
- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals .
What computational approaches (e.g., DFT) are used to study this compound’s electronic structure?
Advanced Research Question
- Density Functional Theory (DFT) : Predicts molecular orbitals, HOMO-LUMO gaps (~4.5 eV), and charge distribution on the isoindoline ring .
- Molecular Dynamics (MD) : Simulates solvation effects in THF or DMF to model reaction pathways .
Q. Software Recommendations :
- Gaussian 16 : For geometry optimization at B3LYP/6-31G* level.
- VMD : Visualization of electrostatic potential surfaces .
How can catalytic reactions (e.g., decarboxylative borylation) involving this compound be optimized?
Advanced Research Question
Advanced Research Question
Q. Case Study :
- Anticandidate Activity : Analogues with fluorophenyl substituents show IC₅₀ = 2.3 µM against Candida spp. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
